

# Spectroscopic Analysis of 2-Iodopropane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Iodopropane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-iodopropane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the spectroscopic workflow are included to support researchers in their analytical and drug development endeavors.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-iodopropane**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-iodopropane** shows two distinct signals, corresponding to the two different chemical environments of the protons in the molecule.<sup>[1]</sup>

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.2	Septet	1H	CH
~1.8	Doublet	6H	CH <sub>3</sub>

Table 1:  $^1\text{H}$  NMR Data for **2-iodopropane**.

The septet arises from the methine proton being split by the six equivalent protons of the two methyl groups. Conversely, the doublet is a result of the six methyl protons being split by the single methine proton. The 6:1 integration ratio of the signals is consistent with the number of protons in each environment.<sup>[1]</sup>

## $^{13}\text{C}$ NMR Spectroscopy

The carbon-13 NMR spectrum of **2-iodopropane** displays two signals, indicating the presence of two unique carbon environments in the molecule.<sup>[2]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
~21.1	CH
~31.2	CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Data for **2-iodopropane**.<sup>[2]</sup>

The carbon atom bonded to the electronegative iodine atom (CH) is deshielded and appears at a lower field, while the two equivalent methyl carbon atoms (CH<sub>3</sub>) are more shielded and appear at a higher field.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **2-iodopropane** exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~2975 - 2845	Stretching	C-H (sp <sup>3</sup> )
~1470 - 1370	Bending	C-H
~1175 - 1140	Skeletal Vibration	C-C-C
~870	Skeletal Vibration	C-C-C
~500	Stretching	C-I

Table 3: Key IR Absorption Bands for **2-Iodopropane**.<sup>[3]</sup>

The prominent C-H stretching and bending vibrations are characteristic of alkanes. The C-I stretching vibration is a key feature for identifying the presence of the iodo group.<sup>[3]</sup> The region from approximately 1500 to 400  $\text{cm}^{-1}$  is known as the fingerprint region and is unique for each molecule, allowing for definitive identification.<sup>[3]</sup>

## Mass Spectrometry

The mass spectrum of **2-iodopropane** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Abundance	Assignment
170	Moderate	$[\text{M}]^+$ (Molecular Ion)
127	Low	$[\text{I}]^+$
43	100%	$[\text{C}_3\text{H}_7]^+$ (Base Peak)

Table 4: Major Peaks in the Mass Spectrum of **2-Iodopropane**.<sup>[4]</sup>

The molecular ion peak at m/z 170 confirms the molecular weight of **2-iodopropane**.<sup>[5][6][7]</sup> The base peak at m/z 43 corresponds to the stable isopropyl cation, formed by the loss of the iodine atom.<sup>[4]</sup> This fragmentation is favored due to the relative weakness of the C-I bond.<sup>[4]</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of **2-iodopropane** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.<sup>[8][9]</sup>
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean vial.<sup>[8][9]</sup>

- Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrumental Analysis:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[\[10\]](#)
- Shim the magnetic field to achieve homogeneity and optimize resolution.[\[10\]](#)
- For  $^{13}\text{C}$  NMR, a standard proton-decoupled pulse sequence is typically used.[\[10\]](#)
- Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.
- Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.[\[10\]](#)
- Phase and baseline correct the spectrum.
- Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[\[10\]](#)

## Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid sample like **2-iodopropane**.[\[11\]](#)

Instrumental Analysis:

- Ensure the ATR crystal (e.g., diamond) is clean.[\[12\]](#)
- Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).[\[12\]](#)

- Place a small drop of **2-iodopropane** directly onto the center of the ATR crystal.[\[11\]](#)[\[12\]](#)
- Acquire the sample spectrum.
- After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.[\[11\]](#)

## Mass Spectrometry (Electron Ionization)

### Sample Introduction:

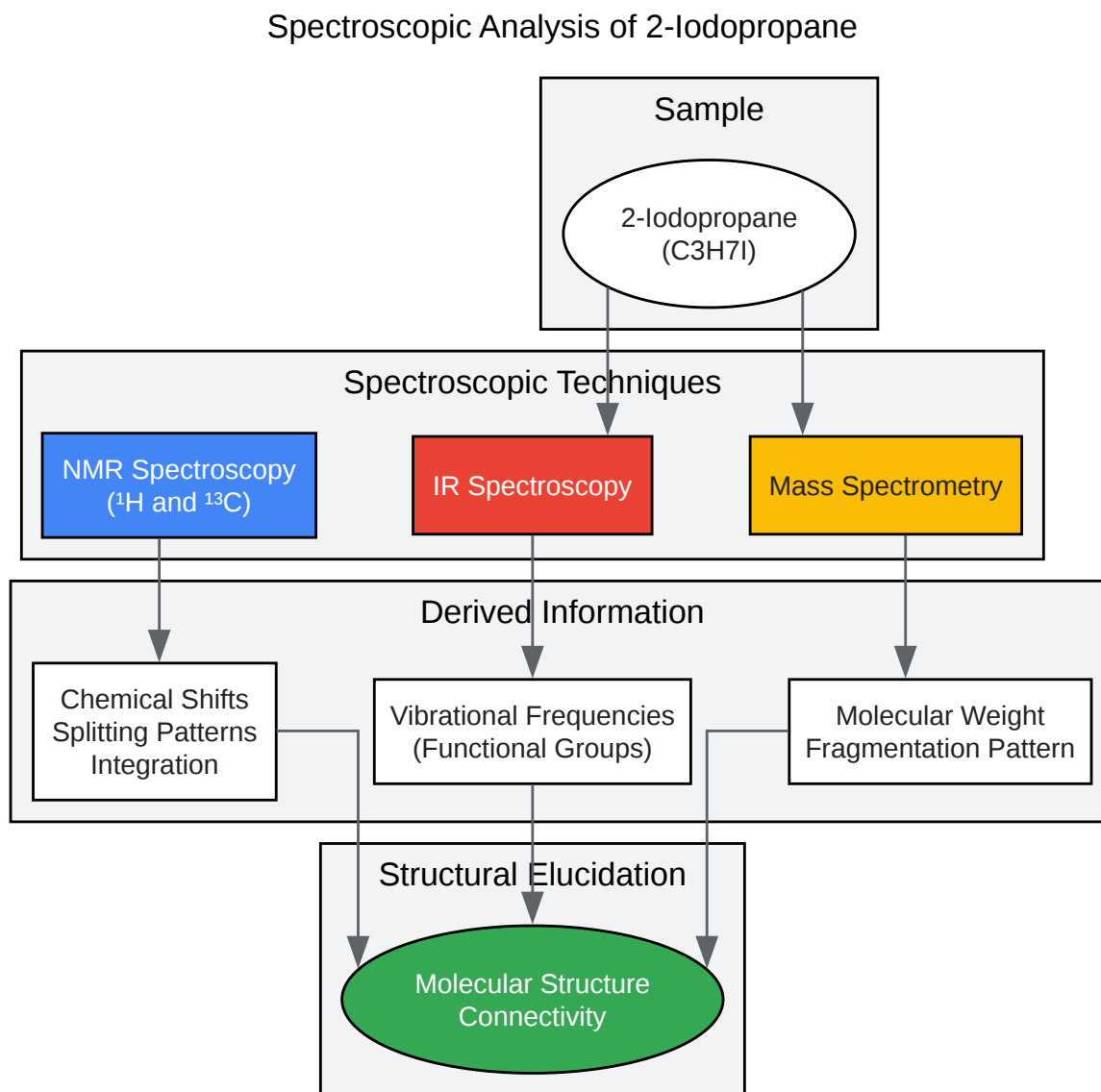
For a volatile liquid like **2-iodopropane**, direct injection or introduction via a gas chromatograph (GC-MS) is common.

### Instrumental Analysis:

- The sample is introduced into the high-vacuum source of the mass spectrometer.
- In the ionization chamber, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ( $[M]^+$ ).
- The molecular ion and any fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **2-iodopropane**.



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Figure 1: Workflow of Spectroscopic Analysis for Structural Elucidation.

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